6-Bromo-1-methoxynaphthalene

Catalog No.
S757159
CAS No.
54828-63-6
M.F
C11H9BrO
M. Wt
237.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-methoxynaphthalene

CAS Number

54828-63-6

Product Name

6-Bromo-1-methoxynaphthalene

IUPAC Name

6-bromo-1-methoxynaphthalene

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3

InChI Key

SKRSSNLRBLWLCE-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC(=C2)Br

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)Br
  • Organic Synthesis

    6-Bromo-1-methoxynaphthalene's structure presents a combination of a methoxy group (CH3O) and a bromine atom (Br) attached to a naphthalene core. This combination might be of interest for organic chemists as a starting material for further functionalization due to the reactivity of the bromine group. The methoxy group can also participate in various reactions depending on the desired outcome .

  • Medicinal Chemistry

    Naphthalene derivatives with various substituents have been explored for their potential medicinal properties. The introduction of a methoxy group and a bromine atom could influence the biological activity of 6-Bromo-1-methoxynaphthalene. However, specific research on this molecule's medicinal properties is not readily available in public databases.

  • Material Science

    Aromatic compounds with halogen substituents can be explored for their potential applications in material science. The presence of the bromine atom in 6-Bromo-1-methoxynaphthalene might influence its conductivity or self-assembly properties, but further research is needed to determine its suitability for specific material applications .

6-Bromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H9BrOC_{11}H_{9}BrO. It is characterized by a bromine atom and a methoxy group attached to a naphthalene ring. This compound exhibits unique physical and chemical properties due to the presence of these functional groups, which influence its reactivity and interactions in various chemical environments.

Currently, there is no documented research on the mechanism of action of 6-Bromo-1-methoxynaphthalene in biological systems. This suggests that its potential applications might lie outside the field of biology.

  • Bromine is a moderate irritant and can cause respiratory problems upon inhalation.
  • Organic bromides can be flammable; proper handling and storage are recommended [].

The primary reaction involving 6-bromo-1-methoxynaphthalene is bromination, where it can undergo further substitution reactions or dehalogenation. The synthesis typically involves the bromination of 2-methoxy-naphthalene, leading to the formation of 1,6-dibromo-2-methoxy-naphthalene, which can subsequently be converted to 6-bromo-1-methoxynaphthalene through dehalogenation processes using metallic iron as a reducing agent .

Additionally, this compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group, making it more reactive towards electrophiles compared to unsubstituted naphthalene derivatives.

The synthesis of 6-bromo-1-methoxynaphthalene can be achieved through several methods:

  • Bromination of 2-Methoxynaphthalene: This method involves the direct bromination of 2-methoxynaphthalene in a carboxylic acid solvent (e.g., acetic acid) using bromine. The reaction proceeds at moderate temperatures (30-50°C), yielding 1,6-dibromo-2-methoxy-naphthalene, which is then treated with iron to produce 6-bromo-1-methoxynaphthalene .
  • Dehalogenation Approach: In some cases, starting from dibrominated intermediates, selective dehalogenation can be performed using reducing agents like zinc or iron in acidic conditions to yield the desired product .
  • Alternative Synthetic Routes: Other methods may involve complex multi-step procedures that include protecting group strategies and further functionalization steps, although these are less commonly employed due to their complexity and lower yields compared to direct bromination methods.

6-Bromo-1-methoxynaphthalene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its potential biological activities suggest possible uses in drug development, particularly in creating new antimicrobial or anticancer agents.
  • Material Science: The compound may also be explored for applications in organic electronics or as a precursor for functional materials.

Several compounds share structural similarities with 6-bromo-1-methoxynaphthalene. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Bromo-6-methoxynaphthaleneC11H9BrOC_{11}H_{9}BrOBromine at position 2 instead of position 6
1-Bromo-7-methoxynaphthaleneC11H9BrOC_{11}H_{9}BrOBromine at position 1 instead of position 6
4-Bromo-1-methoxynaphthaleneC11H9BrOC_{11}H_{9}BrOBromine at position 4 instead of position 6

Uniqueness

The uniqueness of 6-bromo-1-methoxynaphthalene lies in its specific substitution pattern on the naphthalene ring, which can significantly affect its reactivity and biological activity compared to other bromo-substituted methoxynaphthalenes. The positioning of the bromine atom relative to the methoxy group alters electronic properties and steric hindrance, influencing both chemical behavior and potential applications.

XLogP3

4.3

Other CAS

54828-63-6

Wikipedia

6-Bromo-1-methoxynaphthalene

Dates

Modify: 2023-08-15

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